Cas no 107144-42-3 (1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride)

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride is a versatile intermediate in organic synthesis, particularly valued for its reactive sulfonyl chloride and bromo-substituted indole structure. The acetyl group enhances stability while allowing further functionalization, making it useful in pharmaceutical and agrochemical applications. Its sulfonyl chloride moiety facilitates nucleophilic substitution reactions, enabling the formation of sulfonamides or sulfonate esters. The bromo substituent offers a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, expanding its utility in constructing complex heterocyclic frameworks. This compound is particularly suitable for researchers developing bioactive molecules or specialty chemicals requiring precise structural modifications. Proper handling under anhydrous conditions is recommended due to its moisture-sensitive nature.
1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride structure
107144-42-3 structure
商品名:1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride
CAS番号:107144-42-3
MF:C10H9BrClNO3S
メガワット:338.605359792709
CID:5082014
PubChem ID:14024584

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride
    • 1-acetyl-5-bromo-2,3-dihydroindole-6-sulfonyl chloride
    • 1-acetyl-5-broMo-2,3-dihydro-1H-indole-6-sulfonyl
    • 5-bromo-1-acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
    • 1H-Indole-6-sulfonyl chloride, 1-acetyl-5-bromo-2,3-dihydro-
    • 5-bromo-6-chlorosulfonyl-N-acetylindoline
    • 1-acetyl-5-bromoindoline-6-sulfonyl chloride
    • EN300-50854
    • SCHEMBL1179278
    • G43484
    • IHNBWFJSLLIAPD-UHFFFAOYSA-N
    • J-001716
    • 107144-42-3
    • 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonylchloride
    • 5-Bromo-6-(chlorosulfonyl)-N-acetylindoline
    • LCZC3510
    • DB-219403
    • インチ: 1S/C10H9BrClNO3S/c1-6(14)13-3-2-7-4-8(11)10(5-9(7)13)17(12,15)16/h4-5H,2-3H2,1H3
    • InChIKey: IHNBWFJSLLIAPD-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CC2=C(C=1)CCN2C(C)=O)S(=O)(=O)Cl

計算された属性

  • せいみつぶんしりょう: 336.91750g/mol
  • どういたいしつりょう: 336.91750g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 422
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.8
  • 疎水性パラメータ計算基準値(XlogP): 2

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-50854-2.5g
1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride
107144-42-3 95%
2.5g
$923.0 2023-02-10
Chemenu
CM415374-250mg
1-acetyl-5-broMo-2,3-dihydro-1H-indole-6-sulfonyl
107144-42-3 95%+
250mg
$246 2023-01-13
SHENG KE LU SI SHENG WU JI SHU
sc-352630A-1 g
5-bromo-1-acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride,
107144-42-3
1g
¥3,836.00 2023-07-11
Enamine
EN300-50854-5.0g
1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride
107144-42-3 95%
5.0g
$1364.0 2023-02-10
Enamine
EN300-50854-0.1g
1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride
107144-42-3 95%
0.1g
$132.0 2023-02-10
SHENG KE LU SI SHENG WU JI SHU
sc-352630-250 mg
5-bromo-1-acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride,
107144-42-3
250MG
¥1,805.00 2023-07-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1637535-1g
1-Acetyl-5-bromoindoline-6-sulfonyl chloride
107144-42-3 98%
1g
¥7234.00 2024-08-09
A2B Chem LLC
AE29674-10g
1-acetyl-5-broMo-2,3-dihydro-1H-indole-6-sulfonyl chloride
107144-42-3 95%
10g
$2166.00 2024-04-20
A2B Chem LLC
AE29674-2.5g
1-acetyl-5-broMo-2,3-dihydro-1H-indole-6-sulfonyl chloride
107144-42-3 95%
2.5g
$1007.00 2024-04-20
A2B Chem LLC
AE29674-500mg
1-acetyl-5-broMo-2,3-dihydro-1H-indole-6-sulfonyl chloride
107144-42-3 95%
500mg
$407.00 2024-04-20

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride 関連文献

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chlorideに関する追加情報

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride (CAS No. 107144-42-3): An Overview

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride (CAS No. 107144-42-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indoles, which are known for their diverse biological activities and potential therapeutic applications. The presence of a sulfonyl chloride functional group in its structure makes it a valuable reagent for the synthesis of various derivatives and intermediates.

The chemical structure of 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride consists of a substituted indole ring with an acetyl group at the 1-position, a bromine atom at the 5-position, and a sulfonyl chloride group at the 6-position. These functional groups confer unique reactivity and stability properties to the molecule, making it an attractive candidate for various chemical transformations.

In recent years, there has been a growing interest in the development of new drugs targeting specific biological pathways. 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride has been explored as a key intermediate in the synthesis of potential therapeutic agents. For instance, studies have shown that indole derivatives with similar structural features exhibit potent anti-inflammatory and anticancer activities. The bromine substituent at the 5-position can be used for further functionalization, allowing for the creation of a wide range of bioactive compounds.

The sulfonyl chloride group in 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols. This reactivity makes it an excellent reagent for the preparation of sulfonamides and other sulfonate derivatives. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial and antifungal properties. Therefore, 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride can serve as a starting material for the synthesis of novel sulfonamide-based drugs.

Recent research has also focused on the use of indole derivatives in the development of inhibitors for specific enzymes involved in disease pathways. For example, indoles have been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which are implicated in cancer progression. The presence of the acetyl group at the 1-position in 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride can enhance its binding affinity to these enzymes, making it a promising lead compound for further optimization.

In addition to its potential therapeutic applications, 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride is also used in materials science and organic synthesis. Its unique electronic properties make it suitable for the preparation of functional materials such as polymers and coatings. The ability to fine-tune its properties through chemical modifications opens up new possibilities for its use in advanced materials applications.

The synthesis of 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride typically involves several steps, including the formation of the indole ring, introduction of the bromine substituent, acetylation at the 1-position, and conversion to the sulfonyl chloride derivative. These synthetic routes have been optimized to achieve high yields and purity levels, making it readily available for research purposes.

In conclusion, 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride (CAS No. 107144-42-3) is a multifunctional compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and reactivity make it an invaluable reagent for the synthesis of bioactive compounds and functional materials. Ongoing research continues to uncover new applications and optimize its use in various scientific fields.

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